
Di-t-butyldiazene N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-t-butyldiazene N-oxide is an organic compound with the molecular formula C8H18N2O It is a member of the azoxy compounds, characterized by the presence of an N-N=O functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-t-butyldiazene N-oxide can be synthesized through the oxidation of di-t-butyldiazene. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, and the temperature is maintained to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Di-t-butyldiazene N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex nitrogen-oxygen compounds.
Reduction: Reduction reactions can convert this compound back to di-t-butyldiazene.
Substitution: The N-N=O group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products Formed
Oxidation Products: Higher nitrogen-oxygen compounds.
Reduction Products: Di-t-butyldiazene.
Substitution Products: Compounds with substituted N-N=O groups.
Applications De Recherche Scientifique
Di-t-butyldiazene N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other nitrogen-oxygen compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of di-t-butyldiazene N-oxide involves its interaction with molecular targets through its N-N=O functional group. This group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The exact pathways and molecular targets depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyldiazene: The parent compound of di-t-butyldiazene N-oxide, lacking the N=O group.
Azoxybenzene: Another azoxy compound with similar structural features but different substituents.
Nitrosamines: Compounds with N-N=O groups but different alkyl or aryl substituents.
Uniqueness
This compound is unique due to its specific N-N=O functional group and the presence of bulky tert-butyl groups. These structural features confer distinct chemical reactivity and stability, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
54168-23-9 |
|---|---|
Formule moléculaire |
C8H18N2O |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
tert-butyl-tert-butylimino-oxidoazanium |
InChI |
InChI=1S/C8H18N2O/c1-7(2,3)9-10(11)8(4,5)6/h1-6H3 |
Clé InChI |
YOGGJOULZPUAHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=[N+](C(C)(C)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


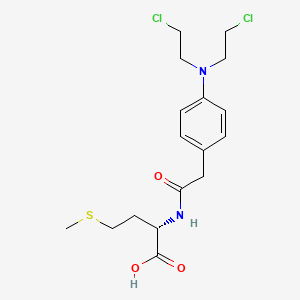

![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)
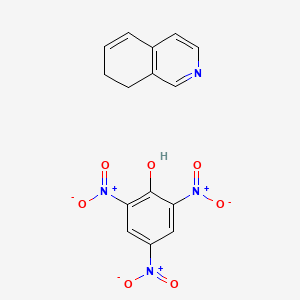

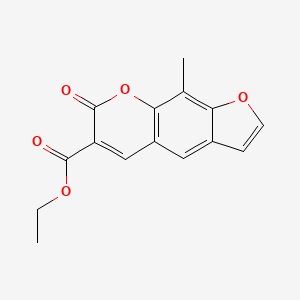

![2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14639634.png)
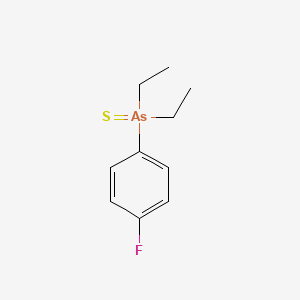

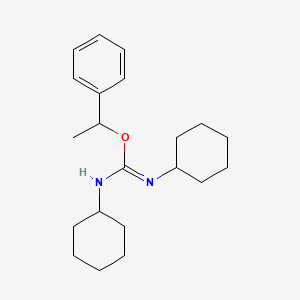
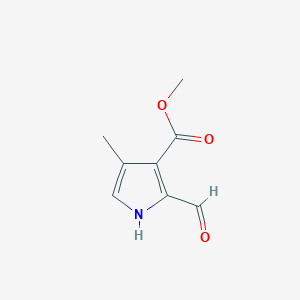
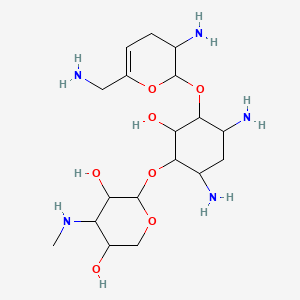
![4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]-](/img/structure/B14639692.png)
